N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Descripción
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenyl group and at position 2 with a benzamide moiety containing a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring. Its molecular formula is C₁₇H₁₂F₃N₃OS (molecular weight: 371.36 g/mol), and its structure is characterized by the SMILES notation C1=CC=CC(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F . The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioavailability and pharmacokinetics in drug design .
Propiedades
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJORDATAPKHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-methylbenzoyl chloride under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large
Actividad Biológica
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial properties. A study demonstrated that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide shows significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves activating caspase pathways, leading to programmed cell death. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Induction of apoptosis |
These findings indicate a promising anticancer profile for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Therapeutics
In another study focusing on cancer treatment, mice treated with N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide exhibited reduced tumor sizes and improved survival rates compared to untreated controls. The study concluded that the compound could be further developed as a novel anticancer drug.
Comparación Con Compuestos Similares
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Trifluoromethyl Group Impact : The presence of -CF₃ in the target compound and Fluthiamid enhances metabolic stability compared to methylthio (5f) or benzylthio (5h) derivatives .
- Bioactivity : Compounds with benzamide or acetamide linkages (e.g., 5j, 5h) show variable anticancer activity depending on substituents. For instance, benzylthio derivatives (e.g., 5h) demonstrated 85% yield but lower melting points (133–135°C), suggesting reduced crystallinity compared to methylthio analogues (5f: 158–160°C) .
Anticancer Activity:
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-CF₃-phenyl)acetamide (): Exhibited potent activity against glioblastoma (U87), breast (MDA), and prostate (PC3) cancer cell lines, with IC₅₀ values comparable to doxorubicin. The trifluoromethyl group likely enhances membrane permeability .
- Microwave-Synthesized Schiff Bases (): Compounds like 7k and 7l showed GI₅₀ values of 0.8–1.2 µM against SK-MEL-2 and HL-60 cells, attributed to the benzamide-thiadiazole scaffold’s ability to intercalate DNA or inhibit kinases .
Spectral and Computational Insights
- NMR/IR Data: The target compound’s -CF₃ group would exhibit distinct ¹⁹F NMR signals (~-60 ppm) and IR stretches near 1120 cm⁻¹ (C-F), differentiating it from non-fluorinated analogues .
- Docking Studies (): Benzamide-thiadiazole hybrids showed strong binding to tubulin and kinase domains, suggesting a dual mechanism of action. The trifluoromethyl group may enhance hydrophobic interactions in active sites .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
